Triiodosalicylanilide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

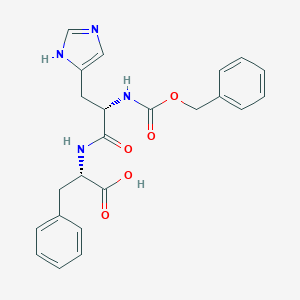

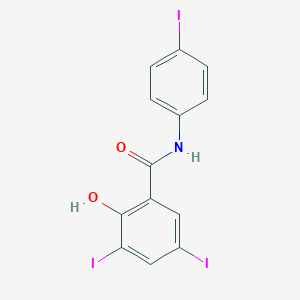

Triiodosalicylanilide (TISA) is a synthetic compound that belongs to the salicylanilide family. It is a potent antiparasitic agent and has been used extensively in veterinary medicine for the treatment of various parasitic infections. TISA has also been studied for its potential use in human medicine due to its broad-spectrum antiparasitic activity.

Mecanismo De Acción

Triiodosalicylanilide exhibits its antiparasitic activity by inhibiting the mitochondrial respiration of parasites. It disrupts the electron transport chain, leading to the accumulation of reactive oxygen species (ROS) and ultimately causing the death of the parasite.

Efectos Bioquímicos Y Fisiológicos

Triiodosalicylanilide has been shown to have a low toxicity profile in animals and humans. It is rapidly metabolized in the liver and excreted in the urine. Triiodosalicylanilide has also been shown to have immunomodulatory effects and can enhance the immune response against parasites.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Triiodosalicylanilide has several advantages as an antiparasitic agent for laboratory experiments. It has a broad-spectrum activity against various parasites, is easy to synthesize, and has a low toxicity profile. However, Triiodosalicylanilide has some limitations, such as its poor solubility in water and its potential to induce drug resistance in parasites.

Direcciones Futuras

There are several future directions for the research and development of Triiodosalicylanilide. One potential area of research is the use of Triiodosalicylanilide as a combination therapy with other antiparasitic agents to enhance its efficacy. Another area of research is the development of Triiodosalicylanilide analogs with improved solubility and potency. Additionally, Triiodosalicylanilide could be studied for its potential use in the treatment of parasitic infections in humans.

Conclusion:

In conclusion, Triiodosalicylanilide is a potent antiparasitic agent with a broad-spectrum activity against various parasites. It has several advantages as an antiparasitic agent for laboratory experiments, including its low toxicity profile and ease of synthesis. However, further research is needed to explore its potential use in human medicine and to develop more potent and effective analogs.

Métodos De Síntesis

Triiodosalicylanilide is synthesized by the reaction of salicylic acid, aniline, and iodine in the presence of a catalyst. The reaction yields a mixture of mono- and di-iodo derivatives of salicylanilide, which are then separated by chromatographic techniques.

Aplicaciones Científicas De Investigación

Triiodosalicylanilide has been extensively studied for its antiparasitic activity against a wide range of parasites, including protozoa, helminths, and arthropods. It has been shown to be highly effective against various parasites, such as Eimeria spp., Fasciola hepatica, Haemonchus contortus, and Sarcoptes scabiei.

Propiedades

Número CAS |

14437-45-7 |

|---|---|

Nombre del producto |

Triiodosalicylanilide |

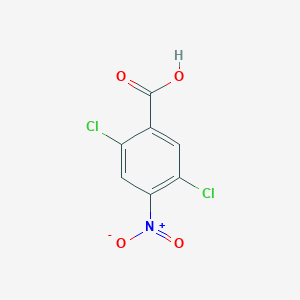

Fórmula molecular |

C13H8I3NO2 |

Peso molecular |

590.92 g/mol |

Nombre IUPAC |

2-hydroxy-3,5-diiodo-N-(4-iodophenyl)benzamide |

InChI |

InChI=1S/C13H8I3NO2/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18/h1-6,18H,(H,17,19) |

Clave InChI |

QOUSLZBAJRLUGM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |

SMILES canónico |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)I |

Otros números CAS |

14437-45-7 |

Sinónimos |

3-Iodo-N-(3,4-diiodophenyl)-2-hydroxybenzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.